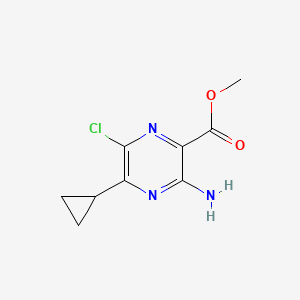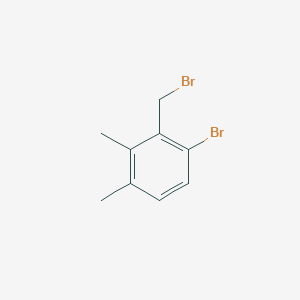
1-Bromo-2-(bromomethyl)-3,4-dimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-(bromomethyl)-3,4-dimethylbenzene is an organic compound with the molecular formula C9H10Br2 It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 2 positions, and two methyl groups are substituted at the 3 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(bromomethyl)-3,4-dimethylbenzene can be synthesized through a multi-step process involving the bromination of 3,4-dimethyltoluene. The typical synthetic route includes:
Bromination of 3,4-dimethyltoluene: This step involves the reaction of 3,4-dimethyltoluene with bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atoms at the desired positions.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-2-(bromomethyl)-3,4-dimethylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).
Oxidation: The compound can undergo oxidation reactions to form corresponding brominated carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding the corresponding dimethylbenzene derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Nucleophilic Substitution: Products include substituted benzene derivatives with functional groups such as alcohols, ethers, or amines.
Oxidation: Products include brominated carboxylic acids or ketones.
Reduction: Products include the corresponding dimethylbenzene derivative.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-(bromomethyl)-3,4-dimethylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals.
Medicinal Chemistry: It is investigated for its potential biological activities and as a building block for drug discovery.
Chemical Biology: The compound is used in the study of biochemical pathways and molecular interactions.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-(bromomethyl)-3,4-dimethylbenzene depends on the specific chemical reactions it undergoes. For example:
Nucleophilic Substitution: The bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds.
Oxidation: The compound undergoes electron transfer reactions, leading to the formation of oxidized products.
Reduction: The compound accepts electrons, resulting in the removal of bromine atoms and the formation of reduced products.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-(bromomethyl)-3,4-dimethylbenzene can be compared with other similar compounds, such as:
1-Bromo-2-(bromomethyl)benzene: Lacks the additional methyl groups at the 3 and 4 positions, resulting in different chemical properties and reactivity.
1-Bromo-2-(bromomethyl)-4-methylbenzene: Has only one additional methyl group, leading to variations in steric and electronic effects.
1-Bromo-2-(bromomethyl)-3,5-dimethylbenzene:
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical behavior and makes it suitable for particular applications in organic synthesis and material science.
Eigenschaften
Molekularformel |
C9H10Br2 |
|---|---|
Molekulargewicht |
277.98 g/mol |
IUPAC-Name |
1-bromo-2-(bromomethyl)-3,4-dimethylbenzene |
InChI |
InChI=1S/C9H10Br2/c1-6-3-4-9(11)8(5-10)7(6)2/h3-4H,5H2,1-2H3 |
InChI-Schlüssel |
PBXOJZIKXDYVBT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)Br)CBr)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


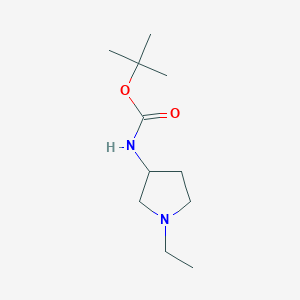
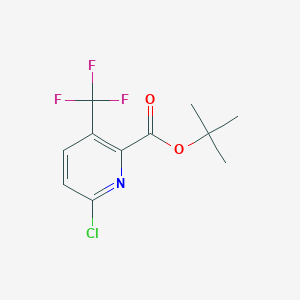
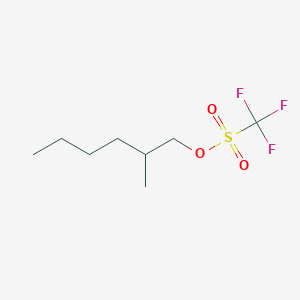
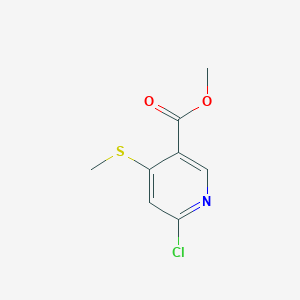
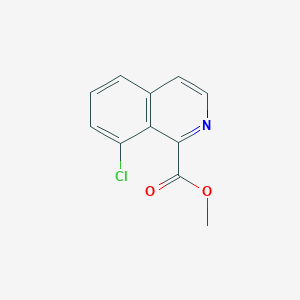
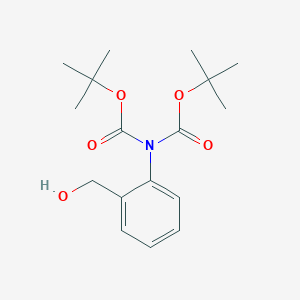
![2-methyl-1H-imidazo[4,5-b]pyridine-6-carbaldehyde](/img/structure/B13657294.png)

![4-Methylpyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13657301.png)
![4-((4-(1-(3-(Cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)benzoic acid](/img/structure/B13657306.png)

